molecular formula C22H20FN3O5 B2784524 ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-17-9

ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2784524
CAS No.: 899960-17-9
M. Wt: 425.416
InChI Key: MQKGVDOCMKCSQJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group using a suitable electrophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbamoyl or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA interaction: Binding to DNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-4-14(2)5-9-16)12-20(28)26(25-21)17-10-6-15(23)7-11-17/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKGVDOCMKCSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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